molecular formula C5H10O B2488549 1,2-Dimethylcyclopropan-1-ol CAS No. 140401-40-7

1,2-Dimethylcyclopropan-1-ol

Cat. No.: B2488549
CAS No.: 140401-40-7
M. Wt: 86.134
InChI Key: LLRXHYJWGRSYIZ-UHFFFAOYSA-N
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Description

1,2-Dimethylcyclopropan-1-ol is an organic compound that belongs to the class of cyclopropanes. It consists of a cyclopropane ring substituted with two methyl groups and a hydroxyl group attached to the first carbon atom. This compound is known for its unique structural properties and reactivity due to the strained nature of the cyclopropane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dimethylcyclopropan-1-ol can be synthesized through several methods. One common approach involves the reaction of an alkene with a carbene or carbenoid. For example, the reaction of 2-methylpropene with dichlorocarbene, generated in situ from chloroform and potassium hydroxide, can yield 1,2-dimethylcyclopropane. Subsequent hydrolysis of the cyclopropane derivative can produce this compound .

Industrial Production Methods

Industrial production of this compound typically involves the use of high-pressure reactors and specialized catalysts to facilitate the cyclopropanation reaction. The process may also include purification steps such as distillation and crystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethylcyclopropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The compound can be reduced to form the corresponding cyclopropane derivative.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate the substitution of the hydroxyl group.

Major Products Formed

    Oxidation: 1,2-Dimethylcyclopropanone or 1,2-dimethylcyclopropanal.

    Reduction: 1,2-Dimethylcyclopropane.

    Substitution: Various substituted cyclopropane derivatives depending on the reagent used.

Scientific Research Applications

1,2-Dimethylcyclopropan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies of enzyme-catalyzed reactions involving cyclopropane derivatives.

    Medicine: Research into potential pharmaceutical applications, including the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,2-dimethylcyclopropan-1-ol involves its interaction with various molecular targets and pathways. The strained cyclopropane ring makes it highly reactive, allowing it to participate in a range of chemical reactions. The hydroxyl group can form hydrogen bonds and engage in nucleophilic attacks, contributing to its reactivity and interaction with other molecules.

Comparison with Similar Compounds

1,2-Dimethylcyclopropan-1-ol can be compared with other similar compounds, such as:

    1,1-Dimethylcyclopropane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

    Cyclopropanol: Contains a hydroxyl group but lacks the methyl substitutions, resulting in different reactivity and properties.

    2-Methylcyclopropanol: Similar structure but with the hydroxyl group on the second carbon, leading to different chemical behavior.

Properties

IUPAC Name

1,2-dimethylcyclopropan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O/c1-4-3-5(4,2)6/h4,6H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLRXHYJWGRSYIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

86.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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